N-Cyclohexyl-3-nitrobenzenesulfonamide: A Technical Overview for Drug Discovery Professionals
N-Cyclohexyl-3-nitrobenzenesulfonamide: A Technical Overview for Drug Discovery Professionals
CAS Number: 93125-79-2
This technical guide provides a comprehensive overview of N-Cyclohexyl-3-nitrobenzenesulfonamide, a synthetic organic compound belonging to the sulfonamide class of molecules. While specific research on this particular molecule is limited in publicly available literature, this document extrapolates its potential properties, biological activities, and relevant experimental protocols based on the well-established characteristics of structurally related benzenesulfonamide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
N-Cyclohexyl-3-nitrobenzenesulfonamide is characterized by a central benzenesulfonamide core substituted with a nitro group and a cyclohexyl moiety.[1][2] The presence of the sulfonamide group is a key feature, as this functional group is a well-known pharmacophore in a wide range of therapeutic agents.[3]
| Property | Value | Source |
| CAS Number | 93125-79-2 | [1][2][4] |
| Molecular Formula | C₁₂H₁₆N₂O₄S | [1][2] |
| Molecular Weight | 284.33 g/mol | [1][2] |
| Purity | Typically ≥98% (commercial sources) | [5] |
Potential Biological Activities and Therapeutic Applications
While direct biological data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not extensively documented, the broader class of benzenesulfonamides has been thoroughly investigated, revealing significant therapeutic potential.[6] The structural motifs present in N-Cyclohexyl-3-nitrobenzenesulfonamide suggest several avenues for investigation.
Anticancer Activity: Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms.[3][6] A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[3] The sulfonamide moiety can coordinate to the zinc ion in the active site of these enzymes, leading to their inhibition.
Antimicrobial Activity: The sulfonamide scaffold is a cornerstone of antimicrobial drug discovery.[6] These compounds often act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[6] The development of novel sulfonamide derivatives continues to be an important strategy in combating antibiotic resistance.[7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of N-Cyclohexyl-3-nitrobenzenesulfonamide and its derivatives. These protocols are based on established procedures for analogous compounds.[6][8]
Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide
A plausible synthetic route for N-Cyclohexyl-3-nitrobenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with cyclohexylamine. This is a nucleophilic substitution reaction at the sulfonyl chloride.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Cyclohexylamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Magnetic stirrer
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve cyclohexylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the anhydrous solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Appropriate cell culture media and supplements
-
N-Cyclohexyl-3-nitrobenzenesulfonamide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of N-Cyclohexyl-3-nitrobenzenesulfonamide and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[3]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
N-Cyclohexyl-3-nitrobenzenesulfonamide (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of N-Cyclohexyl-3-nitrobenzenesulfonamide in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (no compound) and negative (no microorganism) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate a general synthetic workflow and a potential mechanism of action for N-Cyclohexyl-3-nitrobenzenesulfonamide based on the known activities of the sulfonamide class of compounds.
Caption: General synthesis workflow for N-Cyclohexyl-3-nitrobenzenesulfonamide.
Caption: Potential mechanism of action via carbonic anhydrase inhibition.
References
- 1. 93125-79-2|N-Cyclohexyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. n-cyclohexyl 3-nitrobenzenesulfonamide,(CAS# 93125-79-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Cyclohexyl-3-nitrobenzenesulfonamide , Null , 93125-79-2 - CookeChem [cookechem.com]
- 5. CAS:93125-79-2, N-Cyclohexyl-3-nitrobenzenesulfonamide-毕得医药 [bidepharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
